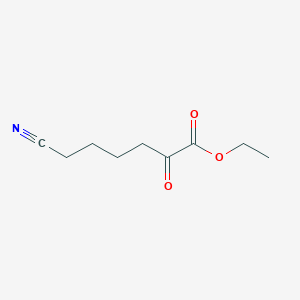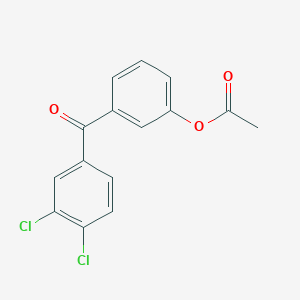
4-(4-Methoxy-2-methylphenyl)butanoic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organic Synthesis Processes
- Demethylation Process: Delhaye et al. (2006) developed an organic solvent-free process for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674, from 4-(4-methoxyphenyl)butanoic acid. This method involves demethylation using aqueous HBr without phase transfer catalysis (Delhaye, Diker, Donck, & Merschaert, 2006).
Pharmaceutical Applications
- Fluorogenic Labeling Agent: Gatti et al. (1990) explored the use of the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid as a fluorogenic labeling agent for high-performance liquid chromatography (HPLC) of biologically important thiols. This compound reacts selectively with thiols to form fluorescent adducts, useful for pharmaceutical analysis (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Biochemistry and Nutrition
- Dietary Methionine Source: Martín-Venegas et al. (2011, 2013) studied DL-2-Hydroxy-(4-methylthio)butanoic acid (HMTBA), a dietary methionine source in poultry nutrition. They found that HMTBA is converted to L-Met in intestinal cells and this process is up-regulated by HMTBA supplementation. Additionally, HMTBA was shown to protect intestinal epithelial barrier function, which has implications for human and animal health (Martín-Venegas, Brufau, Mercier, Geraert, & Ferrer, 2011, 2013).
Chemical Synthesis and Application
- Synthesis of Chromones: Álvaro et al. (1987) described photochemical approaches to synthesize chromones using p-methoxyphenyl and p-methylphenyl esters of various acids, including 3-oxobutanoic acids. These compounds serve as model compounds for direct chromone precursors, highlighting their potential in organic chemistry (Álvaro, García, Iborra, Miranda, & Primo, 1987).
Organic Synthesis Processes
- Demethylation Process: Delhaye et al. (2006) developed an organic solvent-free process for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674, from 4-(4-methoxyphenyl)butanoic acid. This method involves demethylation using aqueous HBr without phase transfer catalysis, demonstrating an environmentally friendly approach to compound synthesis (Delhaye, Diker, Donck, & Merschaert, 2006).
Pharmaceutical Applications
- Fluorogenic Labeling Agent: Gatti et al. (1990) explored the use of the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid as a fluorogenic labeling agent for high-performance liquid chromatography (HPLC) of biologically important thiols. This compound reacts selectively with thiols to form fluorescent adducts, which are useful for pharmaceutical analysis (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Propiedades
IUPAC Name |
4-(4-methoxy-2-methylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9-8-11(15-2)7-6-10(9)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCCJOGFKKGOBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285294 | |
| Record name | 4-(4-methoxy-2-methylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6307-30-8 | |
| Record name | NSC41313 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41313 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-methoxy-2-methylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346289.png)
![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346290.png)
![trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1346293.png)




